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Compound Name:
phenylquinoxaline

Cat. No.: B8768916

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectroscopic profile of 2-
(Bromomethyl)-3-phenylquinoxaline. While complete, experimentally verified datasets for
this specific compound are not readily available in public scientific literature, this guide offers a
comprehensive analysis based on predicted data derived from its precursor, 2-methyl-3-
phenylquinoxaline, and established principles of spectroscopic interpretation. It includes
expected data for Nuclear Magnetic Resonance (*H NMR, 3C NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and
workflow visualizations to support research and characterization efforts.

Introduction and Structural Context

2-(Bromomethyl)-3-phenylquinoxaline is a derivative of the quinoxaline heterocyclic system,
which is a core scaffold in many biologically active compounds and pharmaceuticals. Accurate
characterization is critical for its use in synthesis and drug development. The primary method
for its synthesis involves the radical bromination of its precursor, 2-methyl-3-phenylquinoxaline,
typically using N-Bromosuccinimide (NBS).

The structural change from a methyl (-CHs) to a bromomethyl (-CH2Br) group significantly
influences the compound's spectroscopic properties. The introduction of the electronegative
bromine atom causes a predictable "downfield" shift in NMR signals and introduces unique
isotopic patterns in mass spectrometry.
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Predicted Spectroscopic Data

The following data are predicted based on the known spectra of 2-methyl-3-phenylquinoxaline

and the expected electronic effects of benzylic bromination.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic
compounds. The predicted shifts for 2-(Bromomethyl)-3-phenylquinoxaline are presented

below.

Table 1: Predicted *H NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Shift
(5 ppm)

Multiplicity

Integration

Assignment

Notes

8.20-8.15

Multiplet

2H

Quinoxaline H-5,
H-8

Aromatic protons
on the benzo ring
adjacent to the
nitrogen-

containing ring.

7.80-7.75

Multiplet

2H

Quinoxaline H-6,
H-7

Aromatic protons
on the central
part of the benzo

ring.

7.70 - 7.65

Multiplet

2H

Phenyl H-2', H-6'

Ortho protons of
the C3-phenyl

group.

7.55-7.45

Multiplet

3H

Phenyl H-3', H-
4' H-5'

Meta and para
protons of the

C3-phenyl group.

~4.95

Singlet

2H

-CH2Br

Key signal.
Shifted
significantly
downfield from a
typical methyl
group (~2.8 ppm
in the precursor)
due to the
deshielding
effect of the

bromine atom.

Table 2: Predicted *C NMR Spectroscopic Data (100 MHz, CDClIs)
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Chemical Shift (6 ppm)

Assignment

Notes

Quaternary carbon attached to

~154.1 Quinoxaline C-3
the phenyl group.
] ] Quaternary carbon attached to
~153.5 Quinoxaline C-2
the bromomethyl group.
] ] Quaternary carbons of the
~141.5, ~141.0 Quinoxaline C-4a, C-8a )
fused benzo ring.
Quaternary carbon of the
~138.8 Phenyl C-1' phenyl ring attached to the

quinoxaline.

~130.5t0 ~128.5

Multiple Signals

Aromatic CH carbons from
both quinoxaline and phenyl

rings.

~33.5

-CH2Br

Key signal. The carbon is
shifted downfield into the
typical range for a carbon

bonded to a halogen.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data
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Frequency (cm™?) Intensity Assignment
3060 - 3030 Medium Aromatic C-H Stretch
) C=N and C=C Stretch

1610 - 1580 Medium-Strong ) ) )

(Quinoxaline/Phenyl Rings)
1490 - 1450 Medium-Strong Aromatic C=C Stretch
~1215 Strong C-N Stretch

Aromatic C-H Bend (ortho-
770 - 750 Strong ) )

disubstituted benzene pattern)
~690 Strong C-Br Stretch

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

For 2-(Bromomethyl)-3-phenylquinoxaline (C1sH11BrN2z), the calculated molecular weight is

299.17 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)
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m/z (Mass-to-Charge

. Interpretation Notes
Ratio)

The molecular ion peaks. The
presence of two peaks of
nearly equal intensity (1:1
298 /300 [M]* and [M+2]* ratio) is the characteristic
isotopic signature of a
compound containing one

bromine atom (7°Br and 1Br).

Loss of the bromine radical, a

very common fragmentation

219 [M-Br]*+ _ _
pathway. This results in a
stable tropylium-like cation.
Phenyl cation, from

77 [CeHs]* fragmentation of the C3-phenyl

group.

Experimental Protocols

The following sections describe generalized but detailed methodologies for the synthesis and
characterization of the title compound.

A solution of 2-methyl-3-phenylquinoxaline (1.0 eq.) in a suitable solvent like carbon
tetrachloride (CCla) or 1,2-dichloroethane is prepared in a round-bottom flask. To this solution,
N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (BPO, 0.1
eq.) or azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux (approx. 80 °C)
and irradiated with a light source (e.g., a 250W lamp) to facilitate the radical reaction. The
reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the
reaction mixture is cooled, the succinimide byproduct is filtered off, and the solvent is removed
under reduced pressure. The crude product is then purified by column chromatography on
silica gel or by recrystallization to yield pure 2-(Bromomethyl)-3-phenylquinoxaline.

1H and 3C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The purified
compound is dissolved in deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as
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an internal standard (0.00 ppm). Data is acquired at room temperature, with *H spectra typically
recorded over 16 scans and 13C spectra over 1024 scans.

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small
amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory,
or by preparing a KBr pellet. The spectrum is typically recorded from 4000 to 400 cm™1,
averaging 32 scans for a high signal-to-noise ratio.

Mass spectra are acquired using a mass spectrometer, often coupled with a Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction.
For Electron lonization (El), the sample is ionized with a 70 eV electron beam. The resulting
fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass
spectrum.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the
characterization of 2-(Bromomethyl)-3-phenylquinoxaline.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b8768916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8768916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

2-Methyl-3-phenylquinoxaline

'

Radical Bromination (NBS)

'

Column Chromatography

Spectroscogic Analysis

Pure Compound
2-(Bromomethyl)-3-phenylquinoxaline

NMR
En

Data Inte vrpretation

Structural Elucidation

& Verification

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and spectroscopic characterization.
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Caption: Relationship between the compound and the data from each spectroscopic technique.

 To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of 2-
(Bromomethyl)-3-phenylquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8768916#spectroscopic-data-nmr-ir-ms-of-2-
bromomethyl-3-phenylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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